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molecular formula C12H16F4O4S2 B8383515 Diethyl 2,2-(1,3-dithiane-2,2-diyl)bis(2,2-difluoroacetate)

Diethyl 2,2-(1,3-dithiane-2,2-diyl)bis(2,2-difluoroacetate)

Cat. No. B8383515
M. Wt: 364.4 g/mol
InChI Key: SKMLFGBBCDXNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07514068B2

Procedure details

React 7.2 mmol of the product of Example 20 with benzylamine using the general procedure set forth in Example 8, and purify by silica gel chromatography using ethyl acetate/hexane as eluant to yield the title compound.
Quantity
7.2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:6][CH2:5][CH2:4][S:3][C:2]1([C:15]([F:22])([F:21])[C:16]([O:18]CC)=O)[C:7]([F:14])([F:13])[C:8]([O:10]CC)=O.[CH2:23]([NH2:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>>[CH2:23]([N:30]1[C:8](=[O:10])[C:7]([F:13])([F:14])[C:2]2([S:1][CH2:6][CH2:5][CH2:4][S:3]2)[C:15]([F:21])([F:22])[C:16]1=[O:18])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
7.2 mmol
Type
reactant
Smiles
S1C(SCCC1)(C(C(=O)OCC)(F)F)C(C(=O)OCC)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purify by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C(C2(SCCCS2)C(C1=O)(F)F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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